1,2-Epoxy-9-decene

描述

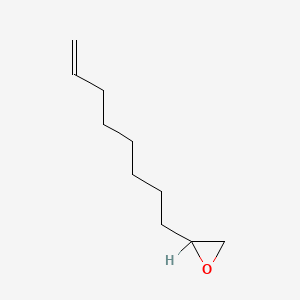

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-oct-7-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZHJHKCOZGQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006337 | |

| Record name | 2-(Oct-7-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85721-25-1 | |

| Record name | 1,2-Epoxy-9-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Octenyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Oct-7-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7-OCTENYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A752E1N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Epoxides in Modern Organic Synthesis and Materials Science

Epoxides, or oxiranes, are a class of cyclic ethers containing a three-membered ring composed of one oxygen atom and two carbon atoms. numberanalytics.comwikipedia.org This structure possesses significant ring strain (approximately 25 kcal/mol), which renders epoxides far more reactive than their acyclic ether counterparts. wikipedia.orgmasterorganicchemistry.com This inherent reactivity is the cornerstone of their profound significance in modern organic synthesis and materials science. numberanalytics.comscbt.com

In organic synthesis, epoxides are highly valued as versatile intermediates. numberanalytics.comnumberanalytics.com They readily undergo ring-opening reactions with a wide array of nucleophiles, including water, alcohols, amines, and thiols, under both acidic and basic conditions. wikipedia.orgmasterorganicchemistry.com These reactions allow for the stereospecific and regioselective introduction of various functional groups, facilitating the construction of complex molecular architectures found in natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com The epoxidation of alkenes is a fundamental transformation used to install this reactive functionality, often serving as a key step in the synthesis of important compounds like the anticancer agent Taxol. numberanalytics.com

In the realm of materials science, epoxides are fundamental to the production of epoxy resins. scbt.com The ring-opening polymerization of epoxides, typically with hardeners such as amines, leads to the formation of cross-linked thermosetting polymers. youtube.com These epoxy resins are renowned for their exceptional mechanical strength, chemical resistance, and strong adhesive properties, making them indispensable in a vast range of applications, including high-performance adhesives, protective coatings, and composite materials used in the aerospace and automotive industries. lookchem.comscbt.com

The Role of Unsaturated Epoxides in Chemical Transformations

Chemical Synthesis Routes for Epoxidation of 1,9-Decadiene (B157367) Precursors

Conventional chemical synthesis offers several pathways for the epoxidation of 1,9-decadiene. These methods often employ strong oxidizing agents and catalysts, which can lead to the formation of both the desired monoepoxide, this compound, and the diepoxide, 1,2,9,10-diepoxydecane (B1670037). Controlling the selectivity towards mono-epoxidation is a key challenge in these processes.

One common approach involves the use of peroxy acids, either pre-formed or generated in situ. For instance, performic acid, produced from formic acid and hydrogen peroxide, has been utilized for the epoxidation of poly(ethylene-co-1,9-decadiene). oup.comresearchgate.netoup.com This system can operate at room temperature or slightly elevated temperatures (50°C) and demonstrates high selectivity towards epoxide formation. oup.com The reaction with peroxy acids proceeds without the need for a metal catalyst, which simplifies the purification process. oup.com However, the acidic conditions can promote the decomposition of the formed epoxide over time. oup.com Another peroxy acid, peracetic acid, is also a viable reagent for epoxidation reactions. sciencemadness.org

Transition metal-catalyzed epoxidation presents another significant route. numberanalytics.com Catalysts based on titanium, molybdenum, and tungsten are frequently employed in combination with oxidants like hydrogen peroxide or organic hydroperoxides. numberanalytics.comgoogle.com For example, the epoxidation of 1,9-decadiene using a titanium-silica (Ti/SiO₂) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant has been reported. researchgate.netrsc.org This reaction, conducted over several hours, typically yields a mixture of this compound and 1,2,9,10-diepoxydecane. researchgate.netrsc.org At low conversion rates, the ratio of mono-epoxide to di-epoxide can be around 70:30, suggesting that the second double bond's epoxidation can occur before the complete consumption of the starting diene. researchgate.netrsc.org Molybdenum-based catalysts, in conjunction with organic peroxides, are effective for the epoxidation of related substrates like 9-decenoates. google.com Furthermore, a method utilizing phosphotungstic acid amine and hydrogen peroxide has been reported for the synthesis of 1,2,9,10-bis-epoxy decane (B31447) from 1,9-decadiene, which could potentially be adapted for selective mono-epoxidation. google.com

Table 1: Chemical Synthesis Methods for the Epoxidation of 1,9-Decadiene and Related Alkenes

| Catalyst/Reagent System | Oxidant | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Formic Acid | 35% Hydrogen Peroxide | Poly(ethylene-co-1,9-decadiene) | High selectivity to epoxide at room temperature or 50°C. | oup.com |

| Ti/SiO₂ | tert-Butyl Hydroperoxide (TBHP) | 1,9-Decadiene | Yielded a 70/30 mixture of mono- and di-epoxide at low conversion. | researchgate.netrsc.org |

| Peracetic Acid | - | α,β-Unsaturated Esters | Effective for epoxidation; reaction conditions vary per substrate. | sciencemadness.org |

| Molybdenum Catalyst | Organic Peroxide | 9-Decenoates | High yield of the corresponding epoxy decylates. | google.com |

| Phosphotungstic Acid Amine | Hydrogen Peroxide | 1,9-Decadiene | Primarily forms the diepoxide, 1,2,9,10-bis-epoxy decane. | google.com |

Biocatalytic and Enzymatic Synthesis Approaches

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemical routes. Enzymes and whole-cell systems offer the potential for high selectivity under mild reaction conditions, reducing the environmental footprint of chemical processes.

Fungal Peroxygenase-Mediated Epoxidation of Long-Chain Terminal Alkenes

Fungal unspecific peroxygenases (UPOs, EC 1.11.2.1) have garnered significant attention as "dream biocatalysts" for their ability to perform a wide range of oxyfunctionalization reactions, including the epoxidation of alkenes. researchgate.net These extracellular enzymes are robust and only require hydrogen peroxide (H₂O₂) as a cosubstrate, making them attractive for industrial applications. oup.comresearchgate.netoup.com Several UPOs, including those from Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes (from C₁₂ to C₂₀). oup.comresearchgate.netoup.com This capability is directly relevant to the synthesis of this compound, a C₁₀ terminal alkene.

The efficiency and selectivity of UPO-catalyzed epoxidation are highly dependent on the reaction conditions. The low aqueous solubility of long-chain alkenes necessitates the use of organic cosolvents. Studies have shown that acetone (B3395972) and acetonitrile (B52724) are effective cosolvents, with acetone at a concentration of 60% being optimal in some cases. oup.com

Table 2: Optimization of Reaction Parameters for UPO-Catalyzed Epoxidation of Long-Chain Alkenes

| Parameter | Tested Conditions | Optimal Finding | Rationale/Observation | Reference |

|---|---|---|---|---|

| Cosolvent | Acetone, Acetonitrile (0-60%) | 60% Acetone | Improves substrate solubility, enhancing enzyme-substrate interaction. | oup.com |

| Cosubstrate (H₂O₂) | Continuous addition (0.5-3 mM) | Slow, continuous addition | Minimizes enzyme inactivation caused by excess H₂O₂. | oup.comresearchgate.net |

| pH | 5.5 or 7.0 | Dependent on specific UPO | Enzyme activity and stability are pH-dependent. | oup.comnih.gov |

Table 3: Selectivity of Different Fungal Peroxygenases in the Epoxidation of Long-Chain Terminal Alkenes

| Fungal Peroxygenase | Primary Product | Key Side Products | Selectivity Profile | Reference |

|---|---|---|---|---|

| Marasmius rotula UPO (MroUPO) | 1,2-Epoxyalkane (>95%) | Minor hydroxylated derivatives | Highly selective for terminal epoxidation. | oup.com |

| Cyclocybe aegerita UPO (AaeUPO) | 1,2-Epoxyalkane | Subterminal hydroxylated alkenes | Moderate selectivity. | oup.com |

| Coprinopsis cinerea UPO (rCciUPO) | 1,2-Epoxyalkane, Hydroxylated derivatives | Variety of hydroxylated and dihydroxy alkenes | Less selective but high substrate turnover. | oup.comresearchgate.netoup.com |

Lipase-Catalyzed Epoxidation Methodologies

Lipases (EC 3.1.1.3) offer an alternative chemo-enzymatic approach to epoxidation. google.comCurrent time information in Bangalore, IN. In this system, the lipase (B570770) does not directly catalyze the epoxidation of the alkene. Instead, it acts as a perhydrolase, catalyzing the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide in situ. google.com This enzymatically generated peroxy acid then acts as the oxidizing agent to epoxidize the double bond of the alkene. google.com This method combines the benefits of enzymatic catalysis (mild reaction conditions) with the broad applicability of peroxy acid epoxidation. Current time information in Bangalore, IN. Various lipases, such as those from Candida antarctica (now Pseudozyma antarctica), have been successfully used in this two-step, one-pot process for the epoxidation of fatty acids and other unsaturated compounds. The reaction can be influenced by factors such as the choice of lipase, the carboxylic acid used as the oxygen carrier, and the reaction medium. google.com

Microbial Whole-Cell Catalysis for Epoxide Formation

Whole-cell biocatalysis provides a valuable method for epoxide synthesis, leveraging the metabolic machinery of microorganisms. This approach can be advantageous as it avoids the need for enzyme purification and can include in situ cofactor regeneration. Several bacterial strains have been identified that can perform the epoxidation of terminal alkenes. For example, whole-cell cultures of Corynebacterium equi have been shown to convert long-chain terminal olefins into their corresponding epoxides. Similarly, certain species of Micrococcus are capable of producing epoxyalkanes from various olefins. sciencemadness.org These microbial systems often contain monooxygenase enzymes that are responsible for the epoxidation activity. While promising, challenges such as the potential toxicity of the substrate or product to the microbial cells and the often longer reaction times need to be considered. oup.com

Advanced Catalytic Systems for this compound Production

The synthesis of this compound, an unsaturated epoxide, from its precursor 1,9-decadiene involves the selective oxidation of one of the two terminal double bonds. Achieving high selectivity for the mono-epoxide is a significant challenge, as over-oxidation to 1,2,9,10-diepoxydecane can readily occur. researchgate.netprepchem.com Modern synthetic strategies increasingly rely on advanced catalytic systems that offer improved efficiency, selectivity, and sustainability. These systems include organocatalysis, supported metallic catalysts, and chemoenzymatic approaches, which provide powerful tools for fine chemical production.

Organocatalytic Epoxidation with Polyfluoroalkyl Ketones

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful methodology in synthesis. For epoxidation reactions, activated ketones, particularly polyfluoroalkyl ketones, have proven to be highly effective. acs.org These catalysts function by reacting with an environmentally benign oxidant, such as hydrogen peroxide (H₂O₂), to form a highly reactive dioxirane (B86890) intermediate. This intermediate then transfers an oxygen atom to the alkene double bond, regenerating the ketone catalyst for the next cycle.

The high electrophilicity of the carbonyl carbon in polyfluoroalkyl ketones, such as 2,2,2-trifluoroacetophenone, is crucial for their catalytic activity. acs.org The strong electron-withdrawing effect of the trifluoromethyl group enhances the ketone's reactivity toward hydrogen peroxide, facilitating the formation of the active oxidizing species. Research has demonstrated that various olefins can be epoxidized chemoselectively in high to quantitative yields using catalyst loadings as low as 2–5 mol %. acs.org While ketones lacking perfluoroalkyl moieties show extremely low yields, various polyfluorinated versions exhibit excellent catalytic performance. acs.org This methodology represents a cheap, mild, and fast route for the epoxidation of diverse alkenes. acs.org

Table 1: Comparison of Activated Ketone Organocatalysts for Epoxidation Data adapted from studies on various olefins, demonstrating the principle applicable to 1,9-decadiene.

| Catalyst Type | Example Catalyst | Oxidant | Key Feature | Reported Efficacy |

|---|---|---|---|---|

| Polyfluoroalkyl Ketone | 2,2,2-Trifluoroacetophenone | H₂O₂ | High electrophilicity of carbonyl carbon due to -CF₃ group. acs.org | High to quantitative yields. acs.org |

| Polyfluoroalkyl Ketone | 1,1,1,3,3,3-Hexafluoroacetone | H₂O₂ | Highly activated by two -CF₃ groups. | High yields. acs.org |

| Non-fluorinated Ketone | Acetophenone | H₂O₂ | Lacks strong electron-withdrawing group activation. | Extremely low yield. acs.org |

| Ketoester | Ethyl 4,4,4-trifluoro-3-oxobutanoate | H₂O₂ | Activated by both keto and ester functionalities. | Moderate to high yields. acs.org |

Supported Metallic Catalysts in Epoxidation Reactions

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Various supported metallic systems have been investigated for the epoxidation of alkenes, including the selective mono-epoxidation of dienes like 1,9-decadiene. researchgate.netgoogle.com

Supported silver catalysts are widely used for industrial epoxidation processes. google.com For the epoxidation of 1,9-decadiene, highly selective silver-based catalysts often comprise silver on a carrier, promoted with elements such as a Group IA metal (e.g., potassium, cesium) and a dopant like rhenium, molybdenum, or tungsten. google.com

Titanium-silicate catalysts, such as Ti/SiO₂, have also been shown to be active in the epoxidation of 1,9-decadiene using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net These reactions can produce a mixture of this compound and the corresponding diepoxide, with the selectivity being influenced by reaction conditions. researchgate.net Other supported metal systems, including cobalt nanoparticles on magnesium oxide (CoNPs@MgO) and gold nanoparticles on titania (Au/TiO₂) or silica (B1680970) (Au/SiO₂), have demonstrated high activity for the epoxidation of terminal alkenes like 1-decene (B1663960), a close structural analog to the reactive sites in 1,9-decadiene. cardiff.ac.ukresearchgate.net

Table 2: Examples of Supported Metallic Catalysts in Epoxidation Reactions

| Catalyst System | Support Material | Substrate Example | Oxidant | Key Finding | Reference |

|---|---|---|---|---|---|

| Silver (Ag) | Alumina | 1,9-Decadiene | Oxygen | Promoters like Re and Group IA metals enhance selectivity. | google.com |

| Titanium (Ti) | SiO₂ | 1,9-Decadiene | TBHP | Leads to a mixture of mono- and di-epoxide. researchgate.net | researchgate.net |

| Cobalt (Co) | MgO | 1-Decene | TBHP | CoNPs@MgO is an effective and reusable heterogeneous catalyst. researchgate.net | cardiff.ac.ukresearchgate.net |

| Gold (Au) | TiO₂, SiO₂ | 1-Decene | Oxygen | Gold nanoparticles prepared by sol-immobilisation show high activity. cardiff.ac.uk | cardiff.ac.uk |

| Tungsten (W) | SBA-15 | 1,5,9-Cyclododecatriene | H₂O₂ | W-SBA-15 found to be significantly more active than Ti-SBA-15. mdpi.com | mdpi.com |

Chemoenzymatic Hybrid Catalysis for Epoxide Synthesis

Chemoenzymatic catalysis combines the high selectivity of enzymes with the reactivity of chemical reagents, offering a green and efficient route to epoxides under mild conditions. researchgate.netmdpi.com A prominent strategy for producing this compound involves the in situ generation of a peroxycarboxylic acid, catalyzed by a lipase enzyme. researchgate.net

In this two-step process, the lipase, often an immobilized form like Candida antarctica lipase B (CALB), first catalyzes the perhydrolysis of a carboxylic acid (e.g., octanoic acid) with hydrogen peroxide to form the corresponding peroxy acid. researchgate.netmdpi.com This peroxy acid then acts as the oxidizing agent in the second step, transferring an oxygen atom to the double bond of the substrate (1,9-decadiene) to yield the epoxide. researchgate.net This method avoids the need to handle potentially unstable, pre-formed peroxy acids and operates under mild temperature and pressure conditions. mdpi.com

A more direct biocatalytic route employs enzymes known as peroxygenases. nih.govgoogle.com These enzymes can directly utilize hydrogen peroxide to catalyze the epoxidation of alkenes, including long-chain terminal alkenes. nih.gov Fungal peroxygenases have demonstrated the ability to convert terminal alkenes into their corresponding 1,2-epoxides with high selectivity, representing an interesting and sustainable alternative to traditional chemical synthesis. nih.gov

Table 3: Overview of Chemoenzymatic Systems for Epoxidation

| Catalysis Type | Biocatalyst | Key Reagents | Mechanism | Advantage |

|---|---|---|---|---|

| Lipase-Mediated | Immobilized Lipase (e.g., Novozym 435) | Carboxylic Acid (e.g., Octanoic Acid), H₂O₂ | In situ generation of peroxy acid, which performs the epoxidation. researchgate.netmdpi.com | Mild conditions, avoids handling concentrated peroxy acids. mdpi.com |

| Direct Enzymatic | Fungal Peroxygenase | H₂O₂ | Direct enzymatic transfer of oxygen from H₂O₂ to the alkene. nih.gov | High selectivity, direct one-step biocatalytic process. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,2 Epoxy 9 Decene

Ring-Opening Reactions of the Epoxide Moiety

The high reactivity of the epoxide ring in 1,2-Epoxy-9-decene is attributed to its significant ring strain. libretexts.org This strain is readily relieved through ring-opening reactions, which can be initiated by either nucleophiles or acids.

Nucleophilic Ring-Opening Pathways

The epoxide ring of this compound is susceptible to attack by a wide variety of nucleophiles. cymitquimica.com These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. libretexts.org The reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents, organolithium compounds, and lithium aluminum hydride, readily open the epoxide ring. For instance, the reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. The regioselectivity of the attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon atom (C1) of the epoxide.

A range of other nucleophiles, including amines, thiols, and azides, can also be employed to open the epoxide ring, leading to the formation of β-amino alcohols, β-hydroxy thioethers, and β-azido alcohols, respectively. The pH of the reaction medium can control the reactivity and regioselectivity of the process. semanticscholar.org

| Nucleophile | Product |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Amine (R-NH₂) | β-Amino Alcohol |

| Thiol (R-SH) | β-Hydroxy Thioether |

| Sodium Azide (NaN₃) | β-Azido Alcohol |

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of the epoxide is initiated by the protonation of the epoxide oxygen. libretexts.orgmasterorganicchemistry.com This protonation makes the epoxide a much better electrophile and facilitates the subsequent nucleophilic attack. The mechanism of the acid-catalyzed ring-opening can have characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways, depending on the structure of the epoxide and the reaction conditions. libretexts.org

The protonated epoxide can be attacked by a weak nucleophile, such as water or an alcohol. In this scenario, a partial positive charge develops on the carbon atoms of the epoxide ring. khanacademy.org The nucleophile then attacks the carbon atom that can best stabilize this partial positive charge. This often leads to the formation of a diol or an ether-alcohol. The reaction is generally stereospecific, resulting in trans addition of the nucleophile and the hydroxyl group. libretexts.org

For example, the acid-catalyzed hydrolysis of this compound in water leads to the formation of decane-1,2-diol. The reaction proceeds through a protonated epoxide intermediate, which is then attacked by a water molecule. libretexts.org

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the epoxide ring-opening is a critical aspect of its chemistry. In nucleophilic ring-opening under basic or neutral conditions, the reaction is primarily controlled by steric hindrance. The nucleophile will preferentially attack the less substituted carbon atom (C1) of the this compound molecule. This is a classic example of an S\textsubscript{N}2 reaction where the transition state is stabilized by minimizing steric interactions. youtube.comlibretexts.org

Conversely, under acid-catalyzed conditions , the regioselectivity is governed by electronic factors. stackexchange.com After protonation of the epoxide oxygen, a partial positive charge develops on the carbon atoms. The more substituted carbon atom (C2) can better stabilize this partial positive charge through hyperconjugation. Consequently, the nucleophile will preferentially attack the more substituted carbon atom. This pathway has significant S\textsubscript{N}1 character. libretexts.orglibretexts.org

The stereoselectivity of the ring-opening is also a key feature. Both nucleophilic and acid-catalyzed ring-opening reactions of epoxides are typically stereospecific, proceeding with inversion of configuration at the center of attack. This results in the trans orientation of the nucleophile and the hydroxyl group in the product. libretexts.orglibretexts.org

Reactions of the Terminal Alkene Functionality

The terminal double bond in this compound provides another site for chemical modification, allowing for a range of addition and transformation reactions.

Hydrogenation of the Carbon-Carbon Double Bond of this compound

The terminal alkene of this compound can be selectively hydrogenated without affecting the epoxide ring. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The hydrogenation converts the terminal double bond into a saturated alkyl chain, yielding 1,2-epoxydecane (B1346635).

Research has shown that palladium nanoparticles can be effective for the hydrogenation of the C=C bond of this compound. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk The choice of catalyst and reaction conditions is crucial to ensure the chemoselectivity of the reaction, preventing the simultaneous reduction of the epoxide ring.

| Catalyst | Product |

| Palladium on Carbon (Pd/C) | 1,2-Epoxydecane |

| Palladium Nanoparticles | 1,2-Epoxydecane |

Olefin Metathesis Reactions Involving the Decene Chain

The terminal alkene of this compound can participate in olefin metathesis reactions. Olefin metathesis is a powerful tool in organic synthesis that allows for the redistribution of carbon-carbon double bonds. In the case of this compound, cross-metathesis with another olefin can be used to introduce new functional groups or to create longer-chain compounds. taylorandfrancis.comscience.gov

For example, the cross-metathesis of this compound with an α-olefin in the presence of a ruthenium-based catalyst, such as the Grubbs catalyst, can lead to the formation of a new internal olefin while preserving the epoxide functionality. thieme-connect.comacs.org This reaction opens up possibilities for the synthesis of complex molecules with diverse architectures.

Chemoselective Transformations of the Alkene Group

The bifunctional nature of this compound, containing both an epoxide and a terminal alkene, allows for selective reactions targeting one functional group while leaving the other intact. The terminal carbon-carbon double bond (C=C) can undergo various transformations. For instance, it can be involved in UV-mediated hydrosilylation, forming a covalent bond with silicon, germanium, or diamond surfaces. This reactivity allows for the attachment of this compound to semiconductor surfaces, with the epoxide ring remaining available for subsequent reactions.

The alkene group can also participate in photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation reactions. chinesechemsoc.org Additionally, it can undergo hydrogenation. lookchem.com In the context of creating amphiphilic dendrimers, the alkene functionality can be preserved while the epoxide ring is opened by primary amines. This chemoselectivity is crucial for synthesizing molecules with distinct reactive sites.

One notable chemoselective reaction is the oxidative cleavage of the double bond, which can be achieved without affecting the epoxide ring, a transformation that is complementary to ozonolysis. nih.gov This selectivity provides a strategic advantage in multi-step syntheses where the epoxide functionality is required for later transformations.

Oxidative Cleavage Reactions

The carbon-carbon bond of the epoxide ring in this compound can be cleaved using aqueous sodium periodate (B1199274) (NaIO4). nih.gov This reaction is a two-step process that begins with the opening of the epoxide ring to form a vicinal diol. nih.govnih.gov This diol intermediate is then cleaved by the periodate to yield carbonyl compounds. nih.govmasterorganicchemistry.com

The reaction is chemoselective, targeting the epoxide in the presence of the alkene. nih.gov For less reactive substrates like this compound, a higher concentration of sodium periodate (at least four equivalents) is necessary to drive the reaction to completion. nih.gov The solvent system also plays a critical role; aqueous acetonitrile (B52724) is preferred over a tetrahydrofuran/water mixture to avoid the formation of byproducts. nih.gov The rate-limiting step of this process is believed to be the initial ring-opening of the epoxide. nih.gov This method serves as a valuable alternative to ozonolysis for the site-specific cleavage of carbon-carbon bonds. nih.gov

The general mechanism for periodate-mediated cleavage of vicinal diols involves the formation of a cyclic periodate ester, which then rearranges to break the carbon-carbon bond and form two carbonyl groups. masterorganicchemistry.comucalgary.ca

The oxidative cleavage of this compound with sodium periodate results in the formation of aldehydes. nih.gov Specifically, the cleavage of the 1,2-epoxide ring yields two aldehyde products. This transformation is part of a broader methodology for converting epoxides into their corresponding carbonyl compounds, with reported yields of up to 91% for various epoxides. nih.govnih.gov

The reaction conditions, such as the amount of periodate and the solvent, are crucial for achieving high yields and purity of the resulting aldehydes. For this compound, using at least four equivalents of NaIO4 in aqueous acetonitrile provides the desired aldehyde product in a clean reaction. nih.gov This process highlights a key synthetic route where an epoxide can be selectively transformed into carbonyl functionalities, which are versatile intermediates in organic synthesis. nih.gov

Table 1: Oxidative Cleavage of Aliphatic Epoxides with Sodium Periodate nih.gov

| Substrate | Product | NaIO4 (equiv.) | Solvent | Yield (%) |

| 1,2-Epoxyoctane | Heptanal | 4 | MeCN/H₂O | 85 |

| This compound | 8-Nonenal | 4 | MeCN/H₂O | 82 |

| Cyclohexene oxide | Adipaldehyde | 2 | MeCN/H₂O | 65 |

| Limonene oxide | 3-(4-methyl-1-cyclohex-3-enyl)butanal | 2 | MeCN/H₂O | 78 |

Cycloaddition Reactions with Carbon Dioxide

This compound can be converted into its corresponding cyclic carbonate through a [3+2] cycloaddition reaction with carbon dioxide (CO2). chim.itgoogle.comresearchgate.net This reaction is an atom-economical process for CO2 fixation into value-added chemicals. google.commdpi.com The resulting five-membered cyclic carbonates are useful as polar aprotic solvents, electrolytes in batteries, and as precursors for polymers. chim.itmdpi.com The reaction involves the ring-opening of the epoxide and the subsequent insertion of CO2 to form the 1,3-dioxolan-2-one structure. chim.it Research has demonstrated that this conversion can be achieved under various conditions, including mild temperatures and pressures, depending on the catalytic system employed. rsc.orgrsc.org For instance, a 51% yield of the cyclic carbonate from this compound has been reported using a specific catalytic system. google.com Other studies have shown high conversions (67-83%) for less reactive epoxides like this compound under ambient CO2 pressure at 105°C. researchgate.net

A variety of catalytic systems have been developed to facilitate the cycloaddition of CO2 to epoxides like this compound. mdpi.com These systems are crucial for activating the epoxide ring and promoting the reaction with the thermodynamically stable CO2 molecule. nih.gov Catalysts typically consist of a Lewis acid to coordinate with the epoxide's oxygen atom and a nucleophile (often a halide anion) to initiate the ring-opening. mdpi.comwhiterose.ac.uk

Examples of effective catalytic systems include:

Metal-free organocatalysts : Binary systems such as N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) have been shown to be effective. google.com Another example is a mixture of graphitic carbon nitride (g-C3N4) and tetrabutylammonium (B224687) bromide (TBAB), which can convert less reactive epoxides like this compound with high conversion rates. researchgate.netwhiterose.ac.uk

Metal complexes : Coordination compounds of various metals, including iron, aluminum, and zinc, can act as Lewis acids. chim.itresearchgate.net For example, a manganese(III) corrole (B1231805) complex combined with TBAB shows excellent activity even under atmospheric CO2 pressure. nih.gov

Supported catalysts : Ionic liquids supported on silica (B1680970) (SILP) have demonstrated high activity and reusability under mild conditions. rsc.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) significantly impacts the efficiency and selectivity of the cyclic carbonate formation. rsc.orgmdpi.com Research continues to focus on developing more sustainable, efficient, and recyclable catalysts for this important transformation. mdpi.com

Table 2: Catalytic Conversion of this compound to its Cyclic Carbonate

| Catalyst System | Co-catalyst/Solvent | Conditions | Conversion/Yield | Reference |

| N-bromosuccinimide (NBS) | Benzoyl peroxide (BPO) | Not specified | 51% yield | google.com |

| Graphitic carbon nitride (g-C3N4) | Tetrabutylammonium bromide (TBAB) | 105°C, 20 h, ambient CO2 | 67-83% conversion | researchgate.net |

Polymerization and Advanced Materials Applications of 1,2 Epoxy 9 Decene

Ring-Opening Polymerization (ROP) of 1,2-Epoxy-9-decene

Ring-opening polymerization (ROP) is a primary method for polymerizing this compound, targeting the strained epoxide ring. This process can be initiated through either anionic or cationic pathways, each offering distinct advantages in controlling the polymer architecture.

Anionic ring-opening polymerization (AROP) of epoxides is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org In the case of this compound, AROP can be initiated by strong bases. For instance, researchers have utilized potassium tert-butanolate as an initiator for the anionic copolymerization of 1,2-epoxy-7-octene (B1584060) with butylene oxide, a process that can be adapted for this compound. rsc.org This method allows for the random incorporation of the vinyl-functionalized epoxide into the polymer backbone. rsc.org The terminal double bonds introduced by this compound remain intact during the polymerization, providing sites for subsequent post-polymerization modification.

Cationic ring-opening polymerization (CROP) presents another avenue for polymerizing this compound. This method typically involves the use of Lewis acids or proton acids as initiators. mdpi.commdpi.com The polymerization proceeds through the formation of an active oxonium ion, which propagates by attacking other monomer units. mdpi.com While CROP can be a rapid and efficient polymerization method, it is often associated with side reactions that can lead to broader molecular weight distributions compared to AROP. mdpi.com The terminal alkene group of this compound is generally stable under these conditions, allowing for its incorporation into the resulting polymer.

The true versatility of this compound is unlocked through its copolymerization with other monomers. These strategies enable the synthesis of polymers with a wide array of functionalities and properties, tailored for specific applications.

A significant area of research involves the copolymerization of this compound with carbon dioxide (CO2) to produce unsaturated polycarbonates. researchgate.netrsc.org This process offers a sustainable route to creating functional polymers by utilizing CO2 as a C1 feedstock. researchgate.net The copolymerization is typically catalyzed by well-defined metal complexes, such as (salen)Co(III)Cl in conjunction with a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride (PPNCl). researchgate.net

In these terpolymerizations, this compound is often copolymerized with another epoxide, such as propylene (B89431) oxide (PO), and CO2. rsc.orgresearchgate.net This approach allows for control over the frequency of the pendant vinyl groups along the polycarbonate backbone by adjusting the feed ratio of the epoxides. rsc.org The resulting unsaturated polycarbonates are amorphous materials with glass transition temperatures below room temperature, rendering them rubbery. researchgate.net The pendant double bonds serve as reactive handles for post-polymerization modifications, such as thiol-ene reactions, to introduce further functionalities like carboxyl and hydroxyl groups. rsc.org

Table 1: Copolymerization of this compound with CO2

| Catalyst System | Comonomers | Resulting Polymer | Key Features |

| (salen)CO(III)Cl / PPNCl | 1,2-epoxydodecane, this compound, CO2 | Rubbery Unsaturated Polycarbonate (RUPC) | Green alternative to polybutadiene. researchgate.net |

| Not specified | Propylene oxide, this compound, CO2 | Unsaturated Polycarbonate | Pendant vinyl groups for post-polymerization functionalization. rsc.org |

The copolymerization of this compound with methyl methacrylate (B99206) (MMA) has been explored for the synthesis and stabilization of nanoparticles. researchgate.netresearchgate.net In one approach, this copolymerization is used to create a capping agent for air-stable aluminum nanoparticles (Al NPs). researchgate.netresearchgate.net The resulting poly(methyl methacrylate) (PMMA) copolymer adsorbs onto the surface of the incipient Al NPs. researchgate.net This creates a hydrophobic barrier that effectively protects the nanoparticles from oxidation by atmospheric oxygen and water. researchgate.net This strategy highlights the utility of this compound in creating functional copolymers for advanced materials applications, specifically in the stabilization of reactive nanomaterials.

Copolymerization Strategies Involving this compound

Synthesis of Functional Polymers and Copolymers

The presence of the terminal alkene in polymers derived from this compound is a key feature that enables the synthesis of a wide variety of functional polymers and copolymers through post-polymerization modification. The double bond is amenable to a range of chemical transformations, providing a versatile platform for introducing new functional groups.

One of the most common and efficient methods for modifying these polymers is the thiol-ene reaction. rsc.org This "click chemistry" approach allows for the straightforward introduction of various functionalities. For example, reacting the pendant vinyl groups with thiols containing hydroxyl or carboxyl groups can yield polycarbonates with pendant hydroxyl or carboxyl moieties. rsc.org These functionalized polymers can then serve as macroinitiators for the ring-opening polymerization of other monomers, such as lactide, to create graft copolymers. rsc.orgresearchgate.net

Furthermore, the copolymerization of this compound with other epoxides and CO2 allows for the creation of terpolymers with a controlled density of functionalizable sites. rsc.org This strategy has been used to synthesize amphiphilic polycarbonates by functionalizing the pendant alkene groups. rsc.org These materials have the ability to self-assemble into nanostructures in aqueous environments, making them promising candidates for applications in drug delivery and nanotechnology. rsc.org

The synthesis of epoxy-based silicone prepolymers has also been achieved through the hydrosilylation reaction of hydrogen-terminated polydimethylsiloxane (B3030410) with this compound, among other unsaturated epoxides. researchgate.net These prepolymers can be used in UV-curable coatings, where the properties of the final material can be tuned by the length of the open-chain epoxy monomer. researchgate.net

Surface Functionalization and Nanomaterial Integration

The distinct reactivity of the epoxide and alkene groups allows this compound to act as a versatile linker molecule, enabling the robust attachment of functional layers to various substrates, including nanoparticles and semiconductor surfaces.

This compound has proven to be a highly effective capping agent for producing air-stable aluminum nanoparticles (Al NPs). udayton.edustlacs.org Aluminum nanoparticles are highly reactive and readily form a passivating oxide layer in the presence of air and water. stlacs.org The capping process with this compound involves a dual-protection mechanism. First, the epoxide ring is highly susceptible to ring-opening, leading to the formation of polyether loops on the nascent Al NP surface, which passivates the aluminum. udayton.edugoogle.com Second, the terminal alkene functionality of the epoxide can be subsequently polymerized, creating an interconnected, hydrophobic polymer matrix that envelops the nanoparticles. udayton.edutechconnect.org This covalently bound polymer matrix acts as a robust barrier against degradation from water and oxygen. udayton.edu

This method yields spherical core-shell nanostructures of approximately 25 nm in diameter, which exhibit significantly enhanced shelf lives. udayton.edu Al NPs capped solely with this compound demonstrate air stability for about 6 weeks. udayton.edustlacs.orgtechconnect.org When a cross-linking agent like 1,13-tetradecadiene (B1583877) is incorporated into the polymer matrix, the shelf life can be extended up to 6 months, with the nanoparticles retaining a high active aluminum content. udayton.edu The polymerization of the alkene groups is confirmed by Raman and 13C NMR spectroscopy, which show the disappearance of the C=C bond signal after the capping process. google.com

| Capping System | Particle Diameter | Air Stability (Shelf Life) | Key Feature | Reference |

|---|---|---|---|---|

| This compound | ~25 nm | ~6 weeks | Polymerization of terminal alkene creates a protective matrix. | udayton.edutechconnect.org |

| This compound with 1,13-tetradecadiene | Not specified | Up to 6 months | Cross-linked polymer matrix provides enhanced hydrophobicity and stability. | udayton.edu |

| This compound with Methyl Methacrylate (MMA) | Not specified | Air-stable | Copolymerization creates a stabilizing hydrophobic barrier. | researchgate.nettechconnect.org |

A versatile two-step method has been developed to covalently attach biomolecules to hydrogen-terminated Group-IV semiconductor surfaces, such as silicon (Si), germanium, and diamond, using this compound as a linker. acs.orgresearchgate.netsigmaaldrich.com This approach creates a stable, functional interface crucial for the development of biosensors and bioelectronic devices. ihp-microelectronics.com

The process involves:

Hydrosilylation: The terminal C=C double bond of this compound forms a strong, covalent Si-C bond with the hydrogen-terminated semiconductor surface, typically initiated by UV irradiation. acs.orgresearchgate.net This method is advantageous as it avoids catalysts or other chemicals that could contaminate the surface. researchgate.net

Biomolecule Conjugation: The terminal epoxide (oxirane) moiety of the now-tethered linker molecule remains available to react with nucleophilic groups (such as amines) on a biomolecule. acs.org

As a model system, this method was successfully used to immobilize an esterase B enzyme onto a Si(111) surface. acs.orgacs.org Characterization by X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared (FTIR) spectroscopy confirmed the attachment, and the immobilized enzyme was found to retain its activity and exhibit good long-term stability. acs.org A similar strategy was employed to immobilize an iminodiacetic acid (IDA)-1,2-epoxy-9-decene derivative onto a porous silicon surface to selectively capture and concentrate phosphopeptides for mass spectrometry analysis. dicp.ac.cn

This compound is utilized for the surface modification of nanodiamonds (NDs) to improve their dispersion and interaction within polymer matrices, particularly for creating advanced composite materials. nih.govresearchgate.netsigmaaldrich.com Detonation nanodiamonds often have surfaces rich in carboxylic acid groups (ND-COOH). nih.govmdpi.com The epoxy ring of this compound can react directly with these surface carboxyl groups via an esterification reaction. nih.govresearchgate.net

This functionalization is a less time-consuming method that can be performed at moderate temperatures (e.g., 40°C) and serves to decorate the nanodiamond surface with long alkyl chains terminating in a vinyl group. nih.govresearchgate.net These vinyl groups can then participate in the cross-linking reactions of an elastomer matrix, such as silicone, creating strong covalent bonds between the filler (ND) and the polymer. nih.govresearchgate.net This enhanced interaction leads to significant improvements in the properties of the resulting composite material. For example, the addition of just 0.1 parts per hundred rubber (phr) of NDs modified with this compound into a silicone matrix resulted in a five-fold decrease in electric losses and a reduction in mechanical hysteresis loss by more than 50%. nih.govresearchgate.net These improvements make the composites suitable for demanding applications like dielectric energy harvesting. researchgate.net

| Property | Effect | Mechanism | Reference |

|---|---|---|---|

| Electric Losses (at 1 Hz) | ~Five-fold decrease | Improved filler-matrix interaction reduces conductivity. | nih.govresearchgate.net |

| Mechanical Hysteresis Loss | Reduced by >50% | Strong covalent bonding between ND and silicone matrix reduces internal friction. | researchgate.net |

| Dynamic Loss Tangent | Lowered at ambient temperature | Enhanced interaction between filler and elastomer. | researchgate.net |

Analytical and Spectroscopic Characterization of 1,2 Epoxy 9 Decene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,2-epoxy-9-decene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the epoxide ring and the terminal vinyl group.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the epoxy ring are typically observed as a multiplet around 2.9 ppm for the CH proton and at approximately 2.45 and 2.75 ppm for the two CH₂ protons of the ring. The terminal vinyl group gives rise to characteristic signals in the olefinic region, with a multiplet around 5.8 ppm for the internal vinyl proton (-CH=) and two multiplets near 4.9-5.0 ppm for the terminal vinyl protons (=CH₂). The remaining methylene (B1212753) protons of the aliphatic chain appear as a broad multiplet in the 1.3-2.1 ppm range.

¹³C NMR spectroscopy further corroborates the structure, with the carbons of the epoxy ring appearing at approximately 52.4 ppm (-CH) and 47.1 ppm (-CH₂). The carbons of the terminal double bond are found at around 139.1 ppm (-CH=) and 114.1 ppm (=CH₂). nih.gov The remaining aliphatic carbons resonate between 25 and 34 ppm. cdnsciencepub.com

Beyond initial structural elucidation, NMR is pivotal for monitoring reactions. For instance, during polymerization or grafting reactions involving the epoxy ring, the disappearance or shift of the epoxide-specific NMR signals provides a direct measure of reaction conversion. Similarly, reactions involving the terminal double bond can be tracked by observing changes in the vinyl-specific signals.

Table 1: Representative NMR Data for this compound in CDCl₃ spectrabase.comrsc.orgbiosynth.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.8 | m | -CH=CH₂ |

| ¹H | ~4.9-5.0 | m | -CH=CH₂ |

| ¹H | ~2.9 | m | -CH(O)- |

| ¹H | ~2.75 | dd | -CH₂(O)- |

| ¹H | ~2.45 | dd | -CH₂(O)- |

| ¹H | ~2.05 | m | -CH₂-CH=CH₂ |

| ¹H | ~1.3-1.6 | m | -(CH₂)₅- |

| ¹³C | ~139.1 | -CH=CH₂ | |

| ¹³C | ~114.1 | -CH=CH₂ | |

| ¹³C | ~52.4 | -CH(O)- | |

| ¹³C | ~47.1 | -CH₂(O)- | |

| ¹³C | ~33.8 | -CH₂-CH=CH₂ | |

| ¹³C | ~25-33 | -(CH₂)₅- |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the characteristic functional groups present in this compound and its derivatives. The FTIR spectrum provides a molecular fingerprint, confirming the presence of both the epoxide and alkene moieties.

Key vibrational bands for this compound include:

Epoxide Ring Vibrations: The presence of the oxirane ring is confirmed by several characteristic peaks. The asymmetric C-O-C stretching vibration typically appears around 840-950 cm⁻¹. The symmetric "ring breathing" vibration is found near 1250 cm⁻¹.

Vinyl Group Vibrations: The terminal C=C double bond is identified by its stretching vibration at approximately 1640 cm⁻¹. The C-H stretching of the sp² hybridized carbons appears just above 3000 cm⁻¹ (typically ~3075 cm⁻¹). Out-of-plane C-H bending vibrations for the vinyl group are also prominent, usually found around 910 cm⁻¹ and 990 cm⁻¹.

Aliphatic Chain Vibrations: The C-H stretching vibrations of the methylene (CH₂) groups in the backbone appear as strong bands in the 2850-2930 cm⁻¹ region. mdpi.com

FTIR is particularly valuable for monitoring chemical transformations. For example, in studies where this compound is grafted onto a surface, the appearance of these characteristic peaks confirms successful attachment. researchgate.net During polymerization reactions that consume the epoxy ring, a decrease in the intensity of the epoxide-related bands (e.g., at ~915 cm⁻¹) is observed, indicating the progression of the reaction. mdpi.commiamioh.edu

Table 2: Characteristic FTIR Absorption Bands for this compound rsc.orgmdpi.commiamioh.edu

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H Stretch | Vinyl (=C-H) |

| ~2925, ~2855 | C-H Stretch | Aliphatic (CH₂) |

| ~1640 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| ~1250 | C-O-C Stretch (Symmetric) | Epoxide |

| ~990, ~910 | C-H Bend (Out-of-plane) | Vinyl (=CH₂) |

| ~840 | C-O-C Stretch (Asymmetric) | Epoxide |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for identifying the compound in complex mixtures and assessing its purity.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 154.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 154, although it may be weak or absent depending on the ionization energy. dicp.ac.cn The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for epoxides involve cleavage of the C-C bond adjacent to the ring or rearrangement reactions. For this compound, characteristic fragments would arise from the loss of small neutral molecules or radicals.

Key expected fragments in the mass spectrum include:

Cleavage of the bond between the epoxy ring and the alkyl chain.

Fragmentation along the aliphatic chain.

Rearrangement reactions followed by fragmentation.

In research, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have been used to analyze derivatives of this compound. For example, the product of a reaction between iminodiacetic acid and this compound was verified using MALDI-MS, confirming the formation of the desired derivative. nih.gov Furthermore, advanced techniques such as comprehensive two-dimensional liquid chromatography coupled with mass spectrometry (LCxLC-MS) are employed for the detailed characterization of complex epoxy resin systems, separating oligomers based on functionality and molecular weight.

Table 3: Key Ions in the Mass Spectrum of an Isomer, 1,2-Epoxydecane (B1346635) koreascience.kr

| m/z | Possible Fragment | Interpretation |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 81/82 | [C₆H₉]⁺ / [C₆H₁₀]⁺ | Fragments from the alkyl chain |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond |

| 57 | [C₄H₉]⁺ | Butyl cation, common alkyl fragment |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation or fragment from epoxy ring |

Note: This table is for the saturated analogue 1,2-epoxydecane and serves as an illustrative example of typical fragmentation for a C10 epoxide.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Catalytic Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it exceptionally useful for studying thin films and surface modifications involving this compound, as well as for characterizing catalysts used in its synthesis.

When this compound is used to functionalize a surface, such as silicon or glass, XPS can confirm its covalent attachment. acs.org For instance, in the modification of a silicon surface, a high-resolution scan of the C 1s region would show peaks corresponding to C-C/C-H bonds from the alkyl chain (at ~285.0 eV) and C-O bonds from the epoxy ring (at a higher binding energy, ~286.7 eV). acs.orgresearchgate.net The ratio of these peaks can be used to verify the structure of the attached monolayer. acs.org Subsequent reactions of the epoxy group, for example, with an amine, can be followed by the appearance of a C-N peak in the C 1s spectrum and a corresponding N 1s peak. acs.org

In the field of catalysis, XPS is used to study the active sites of catalysts for epoxidation reactions. For example, in the epoxidation of alkenes using silver or gold-based catalysts, XPS can determine the oxidation state of the metal (e.g., Ag⁰ vs. Ag⁺), which is crucial for catalytic activity. sigmaaldrich.com It can also detect the presence of surface species and promoters that influence selectivity. capes.gov.br

Table 4: Typical XPS Binding Energies for Surfaces Modified with this compound Derivatives acs.orgsigmaaldrich.com

| Element | Orbital | Binding Energy (eV) | Chemical Species |

| C | 1s | ~285.0 | C-C, C-H (Alkyl chain) |

| C | 1s | ~286.7 | C-O (Epoxide ring) |

| C | 1s | ~287.4 | C-N (After reaction with amine) |

| O | 1s | ~533.0 | Si-O (Substrate), C-O |

| Si | 2p | ~103.0 | SiO₂/Si (Substrate) |

| N | 1s | ~400.0 | C-N (After reaction with amine) |

Electron Microscopy Techniques (e.g., TEM) for Nanomaterial Characterization

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and structure of materials at the nanoscale. For polymers and composites derived from this compound, TEM provides direct evidence of the dispersion and distribution of nanofillers within the polymer matrix, which is critical to understanding the material's final properties.

When nanofillers like clays, silica (B1680970), or carbon nanotubes are incorporated into an epoxy matrix, TEM is used to assess the degree of dispersion and exfoliation. researchgate.net For example, in epoxy-clay nanocomposites, TEM images can distinguish between intercalated structures (where polymer chains are inserted between clay layers) and exfoliated structures (where individual clay layers are fully separated and dispersed throughout the matrix). researchgate.netwiley-vch.de The dark lines visible in TEM micrographs represent the cross-sections of the silicate (B1173343) layers, and their arrangement reveals the nanocomposite's morphology. encyclopedia.pub

Achieving a high level of exfoliation and uniform dispersion is often correlated with significant improvements in the mechanical, thermal, and barrier properties of the composite. gatech.edu TEM analysis is therefore essential for correlating the nanostructure of the composite, established during processing, with its macroscopic performance. mdpi.com The technique is also used to characterize the size and shape of nanoparticles in catalysts used for epoxidation reactions.

Rheological Behavior Studies of this compound-Derived Polymers

Rheology is the study of the flow and deformation of matter. For polymers derived from this compound, rheological studies are crucial for understanding their processing characteristics and for monitoring the curing (cross-linking) process. The rheological properties of an epoxy system change dramatically as it transforms from a low-viscosity liquid monomer to a solid, three-dimensional network.

Oscillatory rheometry is commonly used to measure key viscoelastic parameters:

Viscosity (η): A measure of the fluid's resistance to flow. For many uncured epoxy resins, viscosity decreases with increasing shear rate, a behavior known as shear thinning. mdpi.com

Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.

During curing, both G' and G'' increase as the molecular weight of the polymer grows and cross-links form. epitoanyag.org.hu The point at which G' surpasses G'' is often defined as the gel point, signifying the transition from a liquid-like to a solid-like state. nih.gov The evolution of these parameters over time at a given temperature provides a detailed profile of the curing kinetics. researchgate.net Studies on bio-based epoxy resins show that the curing temperature significantly influences the final mechanical properties, with higher temperatures generally leading to higher flexural modulus and strength. epitoanyag.org.humdpi.com

Table 5: Rheological and Mechanical Properties of a Bio-Based Epoxy Resin at Different Curing Temperatures epitoanyag.org.hu

| Curing Temperature (°C) | Flexural Modulus (MPa) | Flexural Strength (MPa) | Impact Strength (kJ·m⁻²) (Post-cured at 125°C) |

| 70 | 977 ± 127 | 77.4 ± 13.4 | 12.2 ± 1.9 |

| 80 | 1260 ± 192 | - | 13.3 ± 1.7 |

| 90 | 2403 ± 210 | - | 15.9 ± 3.7 |

Note: Data is for a representative partially bio-based epoxy system to illustrate typical trends.

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Analysis in Composites

Positron Annihilation Lifetime Spectroscopy (PALS) is a unique and powerful non-destructive technique used to probe the size and distribution of sub-nanometer scale voids, known as free volume holes, in polymeric materials. conicet.gov.ar In composites derived from this compound, the free volume characteristics are intimately linked to the material's mechanical, thermal, and transport properties. ustc.edu.cn

The PALS technique involves injecting positrons into the material. A fraction of these positrons form positronium (Ps), a hydrogen-like atom consisting of a positron and an electron. The ortho-positronium (o-Ps) state tends to localize in the low-electron-density regions of the polymer, i.e., the free volume holes. conicet.gov.ar The lifetime of o-Ps (τ₃) is directly related to the average size of these holes, while its intensity (I₃) is related to their concentration. conicet.gov.ar

Table 6: Representative PALS Data for an Epoxy Resin and its Nanocomposite

| Material | o-Ps Lifetime (τ₃, ns) | Free Volume Radius (R, Å) | o-Ps Intensity (I₃, %) |

| Neat Epoxy Resin | 1.85 | 2.8 | 20.5 |

| Epoxy + 0.5 wt% MWNTs | 1.80 | 2.7 | 19.8 |

| Epoxy + 0.5 wt% Modified MWNTs | 1.75 | 2.6 | 19.5 |

Note: Data is for a representative epoxy/multiwalled carbon nanotube (MWNT) system to illustrate the effect of nanofillers on free volume.

Advanced Theoretical and Computational Studies of 1,2 Epoxy 9 Decene

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involving 1,2-epoxy-9-decene. imist.maresearchgate.net These methods allow for the detailed mapping of potential energy surfaces, identifying transition states and intermediates to reveal the most favorable reaction pathways and their associated energy barriers. researchgate.netmdpi.com

A significant area of study is the catalyzed ring-opening of the epoxide. For instance, DFT calculations have been used to investigate the regioselective hydroboration of this compound. nih.gov These studies analyze the transition states leading to either Markovnikov or anti-Markovnikov alcohol products. Computations predict that for a reaction with the [HBEt₃]⁻ anion, there is a significant energy gap between the transition states, favoring the Markovnikov product. nih.gov

Another key transformation is the cycloaddition of carbon dioxide (CO₂) to this compound to form cyclic carbonates, which are valuable green chemicals. researchgate.netwhiterose.ac.uk DFT studies have shown that for many catalytic systems, the rate-determining step is the nucleophilic attack that opens the epoxide ring. whiterose.ac.ukwhiterose.ac.uk The calculations can also predict the efficacy of different co-catalysts by comparing the activation energy barriers. For example, in metal-organic framework (MOF) catalyzed systems, the bromide anion is predicted to be a more effective co-catalyst than other halides due to its lower activation energy for the ring-opening step. whiterose.ac.uk

| Reaction | Computational Method | System | Finding | Energy Value (kcal/mol) | Source |

| Epoxide Hydroboration | DFT | [HBEt₃]⁻ | Energy gap between Markovnikov (TSₐ) and anti-Markovnikov (TSₖ) transition states. | 5.5 | nih.gov |

| Epoxide Hydroboration | DFT | [HBEt₃]⁻Na⁺ | Energy gap between Markovnikov (TSₕ) and anti-Markovnikov (TSₖ) transition states. | 2.6 | nih.gov |

| Cycloaddition with CO₂ | DFT | Cu-MOF + Halide | Activation energy barrier for epoxide ring-opening with Bromide co-catalyst. | 12.40 | whiterose.ac.uk |

| Cycloaddition with CO₂ | DFT | Cu-MOF + Halide | Activation energy barrier for epoxide ring-opening with Iodide co-catalyst. | 13.73 | whiterose.ac.uk |

| Cycloaddition with CO₂ | DFT | Cu-MOF + Halide | Activation energy barrier for epoxide ring-opening with Chloride co-catalyst. | 16.13 | whiterose.ac.uk |

| Polyisoprene Functionalization | DFT | Nd-mediated CCTP | Energy barrier for ring-opening of epoxide monomer. | 33.3 | mdpi.com |

This table presents calculated energy values from DFT studies for various reactions involving epoxides, illustrating how computational chemistry can quantify reaction energetics and selectivity.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time, bridging the gap between quantum mechanics and macroscopic material properties. scientific.net For systems involving this compound, MD simulations are particularly useful for modeling the formation of polymer networks and predicting the properties of the resulting materials. acs.orgmdpi.comacs.org

The simulation of the curing process, where this compound molecules react with hardeners to form a cross-linked thermoset, is a primary application of MD. acs.orgresearchgate.net This involves creating an initial system of monomers and curing agents, followed by a simulated polymerization process where covalent bonds are dynamically formed based on proximity criteria between reactive sites. acs.orgresearchgate.net The system is then equilibrated through various ensembles (e.g., NVT, NPT) at different temperatures to achieve a relaxed, realistic cross-linked structure. acs.orgmdpi.com

From these simulated networks, a variety of microscopic and macroscopic properties can be calculated. mdpi.comaip.org Microstructure parameters such as the free volume fraction (FFV), cohesive energy density (CED), and bond length distributions can be analyzed. mdpi.comaip.org These parameters provide insight into the packing efficiency and intermolecular forces within the material. mdpi.com For example, a lower FFV and higher CED are generally associated with more densely packed, rigid materials. mdpi.com MD simulations can also be used to study the interaction of this compound with other surfaces or molecules, such as its adsorption on sand or its reaction with functionalized nanoparticles. mdpi.comresearchgate.net

| Simulation Stage | Description | Key Parameters / Outputs | Source |

| 1. Initial Setup | Monomer and hardener molecules are placed in a simulation box. A force field (e.g., CHARMM, COMPASS) is assigned to describe atomic interactions. | Box dimensions, molecular composition, force field parameters. | acs.orgacs.org |

| 2. Cross-linking Algorithm | A dynamic process simulates the curing reaction. Reactive atoms are identified, and new bonds are formed when they are within a specified cutoff distance. | Cutoff distance, degree of cross-linking. | acs.orgacs.org |

| 3. Equilibration | The system undergoes energy minimization and MD simulations in different ensembles (e.g., NPT) at elevated temperatures (e.g., 600 K) to relax the structure. | Density, potential energy, pressure. | acs.orgmdpi.com |

| 4. Annealing | The equilibrated system is gradually cooled to the desired temperature (e.g., 300 K) to obtain the final structure. | Temperature ramp, cooling rate. | scientific.netmdpi.com |

| 5. Property Calculation | The final, relaxed structure is used to calculate thermomechanical and structural properties. | Glass transition temperature (Tg), Young's modulus, FFV, CED. | mdpi.comaip.org |

This table outlines the typical workflow for a Molecular Dynamics simulation of an epoxy resin system, from initial setup to final property calculation.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational chemistry provides powerful predictive capabilities for the reactivity of this compound and the selectivity of its transformations. nih.govresearchgate.net By calculating the energies of transition states and reaction intermediates, chemists can forecast which products are likely to form and which catalysts will be most effective, saving significant experimental time and resources. nih.govki.si

A key example is the regioselectivity of the epoxide ring-opening reaction. As seen in hydroboration, the choice of catalyst can influence whether the reaction proceeds via the Markovnikov or anti-Markovnikov pathway. nih.gov Computational analysis reveals that the presence and nature of a cation (e.g., Na⁺) near the epoxide oxygen in the transition state can alter the energy gap between the two pathways, thereby controlling the selectivity. nih.gov A larger energy gap between the competing transition states indicates higher selectivity for the lower-energy pathway. nih.gov

Similarly, computational screening can identify optimal catalysts for specific transformations. ki.si In the synthesis of cyclic carbonates from epoxides and CO₂, DFT calculations have been used to evaluate a range of halide co-catalysts. whiterose.ac.uk These studies predict that the bromide anion should be the most effective because it provides the lowest activation energy barrier for the crucial ring-opening step, a prediction that can guide experimental catalyst selection. whiterose.ac.uk Computational methods can also be used to design entirely new catalysts with desired selectivity by modeling the interactions between the catalyst, substrate, and reactants in the transition state. nih.govresearchgate.net

Structure-Property Relationships in this compound Derived Materials

A central goal in polymer science is to understand and predict how a monomer's chemical structure dictates the final properties of the bulk material. mdpi.comresearchgate.net Computational studies are invaluable for establishing these structure-property relationships for materials derived from this compound. mdpi.comdiva-portal.org By systematically varying molecular features in silico, researchers can directly correlate them to macroscopic thermomechanical properties.

These models can also incorporate the unique functionalities of this compound, such as the terminal double bond. This allows for the computational design of materials where this group is used for post-polymerization modifications, such as grafting other molecules or creating a secondary polymer network. diva-portal.org By predicting how these modifications will alter the free volume, chain mobility, and intermolecular interactions, computational models can guide the synthesis of advanced materials with precisely tailored properties, from enhanced thermal stability to specific mechanical responses. aip.orgaip.org

| Structural Feature | Influence on Network | Predicted Material Property | Source |

| Increased Cross-link Density | Reduces chain mobility, decreases intermolecular distance. | Increased Glass Transition Temperature (Tg), Increased Modulus. | acs.orgaip.org |

| Rigid Curing Agent Structure | Increases synergy rotational energy barrier, increases Cohesive Energy Density (CED). | Higher Tg, Higher Young's Modulus. | mdpi.com |

| Flexible Monomer/Curing Agent | Increases chain mobility, increases Fractional Free Volume (FFV). | Lower Tg, Lower Modulus. | mdpi.com |

| Introduction of Functional Groups (e.g., Phenyl groups) | Can increase chain stiffness and protect backbone from degradation. | Altered thermal properties and degradation behavior. | diva-portal.org |

| Network Topology | Affects how stress is distributed through the polymer network. | Influences viscoelasticity and fracture mechanics. | aip.org |

This table summarizes the relationships between the molecular structure of epoxy networks and their predicted macroscopic properties, as determined by computational studies.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Chiral 1,2-Epoxy-9-decene

The synthesis of enantiomerically pure epoxides is a significant area of research, as the stereochemistry of these intermediates often dictates the biological activity and material properties of the final products. For this compound, developing synthetic routes that control the chirality at the C1 and C2 positions of the oxirane ring is a key objective. Current research into chiral epoxides provides a roadmap for future investigations into this compound.

Future work will likely focus on two main strategies: asymmetric epoxidation of the precursor 1,9-decadiene (B157367) and the kinetic resolution of racemic this compound.

Asymmetric Epoxidation: This approach involves the direct conversion of 1,9-decadiene into a specific enantiomer of this compound. sigmaaldrich.comnih.gov Promising research avenues include the use of chiral catalysts, such as those employed in Jacobsen-Katsuki or Sharpless epoxidations, which have proven effective for other olefins. nih.govthieme-connect.com Another area of exploration is the use of chiral dioxiranes generated in situ from chiral ketones, which have shown success in the asymmetric epoxidation of challenging terminal olefins. nih.gov

Biocatalysis and Kinetic Resolution: Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.govsemanticscholar.org Enzymes such as epoxide hydrolases could be employed in the hydrolytic kinetic resolution (HKR) of racemic this compound. nih.gov This process involves the selective hydrolysis of one enantiomer, leaving the other unreacted and in high enantiomeric excess. nih.gov Additionally, chemoenzymatic strategies, which combine chemical and enzymatic steps, could provide efficient pathways to the desired chiral product. entrechem.commdpi.com For instance, a non-selective chemical epoxidation could be followed by an enzymatic resolution step.

| Synthetic Method | Key Catalyst / Reagent Type | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Asymmetric Epoxidation | Chiral metal complexes (e.g., Salen-Co, Ti-tartrate); Chiral organic catalysts (e.g., dioxiranes) | Direct formation of enantiopure product; High potential for atom economy. | Development of catalysts with high enantioselectivity and turnover for 1,9-decadiene; Optimization of reaction conditions. thieme-connect.comnih.gov |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes; Epoxide hydrolase enzymes. | High enantiomeric excess achievable; Established methodology for other epoxides. semanticscholar.orgnih.gov | Screening and engineering of enzymes for high activity and selectivity; Efficient separation of the unreacted epoxide from the diol byproduct. |

| Chemoenzymatic Synthesis | Combination of chemical oxidants (e.g., mCPBA) and enzymes (e.g., lipases, epoxide hydrolases). researchgate.net | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis; Milder reaction conditions. mdpi.com | Integration of steps into one-pot processes; Development of robust enzymes that tolerate organic solvents and chemical reagents. entrechem.com |

Exploration of this compound in Bio-based Polymer Feedstocks

There is a growing demand for polymers derived from renewable resources to replace petroleum-based plastics. mdpi.comarkema.com this compound, derivable from plant-based precursors, is an attractive monomer for creating novel bio-based polymers. Its two distinct functional groups allow for the synthesis of a wide range of polymer architectures, from linear thermoplastics to cross-linked thermosets.

Future research will explore several polymerization pathways:

Ring-Opening Polymerization: The epoxide ring can undergo cationic or anionic ring-opening polymerization to form polyethers. mdpi.com The terminal vinyl group would remain as a pendant functionality along the polymer backbone, available for subsequent cross-linking or modification.

Acyclic Diene Metathesis (ADMET) Polymerization: The terminal alkene allows this compound to be used in ADMET polymerization, a powerful tool for synthesizing unsaturated polyesters and polyethers. mdpi.com It could be copolymerized with other bio-based dienes to create materials with tailored properties. sigmaaldrich.com